L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine
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Overview
Description
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is a complex peptide compound It is composed of four amino acids: valine, ornithine, alanine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly serine.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can yield various peptide analogs.
Scientific Research Applications
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways depend on the context of its application, such as inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
798540-72-4 |
---|---|
Molecular Formula |
C17H33N7O6 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H33N7O6/c1-8(2)12(18)15(28)23-10(5-4-6-21-17(19)20)14(27)22-9(3)13(26)24-11(7-25)16(29)30/h8-12,25H,4-7,18H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
WUGISPQWVJBCHV-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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